2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol
Description
2-[{4-[(3,4-Dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3,4-dimethylphenyl substituent at position 4, a phenyl group at position 1, and a methylaminoethanol moiety at position 5. The structural flexibility of this core allows for diverse substitutions, enabling modulation of physicochemical and biological properties.
Properties
Molecular Formula |
C22H24N6O |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[[4-(3,4-dimethylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol |
InChI |
InChI=1S/C22H24N6O/c1-15-9-10-17(13-16(15)2)24-20-19-14-23-28(18-7-5-4-6-8-18)21(19)26-22(25-20)27(3)11-12-29/h4-10,13-14,29H,11-12H2,1-3H3,(H,24,25,26) |
InChI Key |
JQXXEEDNQWWUIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N(C)CCO)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dimethylaniline with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-carbaldehyde, followed by methylation and subsequent reaction with ethanolamine . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol exhibit a range of biological activities:
- Anticancer Properties : Similar pyrazolo compounds have shown effectiveness against various cancer cell lines due to their ability to inhibit specific kinases involved in tumor growth.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(3,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amines | Pyrazolo[3,4-d]pyrimidine core with different substituents | Anticancer activity |
| 2-Aminoethanol derivatives | Similar amino and hydroxyl groups | Anti-inflammatory properties |
| 5-Arylpyrazolopyrimidines | Aryl substitutions on the pyrazole ring | Kinase inhibition |
Applications in Pharmaceuticals
The unique combination of structural motifs in this compound enhances its potential for:
- Drug Development : Its ability to interact with biological targets makes it a candidate for developing new anticancer agents.
- Anti-inflammatory Drugs : The structural features suggest potential use in creating anti-inflammatory medications.
Materials Science Applications
Beyond pharmaceuticals, this compound may also find applications in materials science due to its unique chemical properties:
- Polymer Chemistry : Its functional groups could be utilized to create novel polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol involves its interaction with specific molecular targets and pathways. As a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives vary significantly in substituent patterns, influencing their biological activity and pharmacokinetic profiles. Below is a detailed comparison with structurally related compounds:
Substituent Analysis and Structural Analogues
4-Chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (Compound 6) Structure: Chlorine at position 6, phenyl groups at positions 1 and 3. Key Differences: Lacks the ethanolamine side chain and dimethylphenyl group. Synthesis: Prepared via refluxing 4,6-dichloro-1-phenylpyrazolo[3,4-d]pyrimidine with aniline in ethanol .
2-{[6-(Diethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol Structure: Diethylamino group at position 6, methyl group at position 1, and ethanolamine at position 4.
2-(4-{4-[(3,5-Dimethylphenyl)amino]-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol Structure: Piperazine-linked ethanolamine at position 6, 3,5-dimethylphenyl at position 4. Key Differences: The piperazine moiety introduces basicity, which may improve solubility and interaction with charged biological targets .
4-[(6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol Structure: Chlorine at position 6, phenol group at position 4. Key Differences: The phenol group enhances hydrogen-bonding capacity but reduces metabolic stability compared to ethanolamine derivatives .
Biological Activity
The compound 2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol is a novel derivative of pyrazolo[3,4-d]pyrimidine, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a pyrazolo[3,4-d]pyrimidine core with various substituents that influence its biological activity.
Biological Activity Overview
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit a range of biological activities including:
- Anticancer Activity : Compounds similar to this structure have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Pyrazolo derivatives are known to modulate inflammatory pathways.
- Enzyme Inhibition : These compounds often act as inhibitors of specific enzymes involved in disease processes.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study reported that compounds with similar structural motifs exhibited significant inhibitory effects against various cancer cell lines. The mechanism is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Case Study: Inhibition of Dihydrofolate Reductase (DHFR)
A related study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their ability to inhibit DHFR, an enzyme critical for DNA synthesis. Notably, one compound exhibited an IC50 value of 1.83 µM, comparable to that of methotrexate (IC50 = 5.57 µM), indicating strong potential as an antitumor agent .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Kinases : Compounds in this class have been shown to inhibit kinases such as BRAF and FLT3, which are implicated in cancer progression.
- Modulation of Apoptotic Pathways : Some derivatives induce apoptosis in cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .
Pharmacological Studies
A comprehensive pharmacological evaluation revealed that this compound exhibits moderate to high activity against various targets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
